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molecular formula C16H16N2O2 B8395718 5-Methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

5-Methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8395718
M. Wt: 268.31 g/mol
InChI Key: CENWHRLDZUIVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 1, 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one (I-13d: 0.09 g, 0.5 mmol) was reacted with 3-iodo-4-methyl-pyridine (0.133 g, 0.0006 mol), 1,4-dioxane (30 mL), copper iodide (0.0096 g, 0.05 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (0.021 g, 0.13 mmol) and potassium phosphate (0.269 g, 0.0012 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% methanol in DCM), followed by preparative TLC afforded 5 mg of the product (38.46% yield).
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.133 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
0.021 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
0.269 g
Type
reactant
Reaction Step Two
Quantity
0.0096 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
38.46%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][C:8]2=[O:13].I[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:20]=1[CH3:21].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:20]=1[CH3:21])[C:8]2=[O:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
COC1=C2CCNC(C2=CC=C1)=O
Step Two
Name
Quantity
0.133 g
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
0.021 g
Type
reactant
Smiles
Name
potassium phosphate
Quantity
0.269 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.0096 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCN(C(C2=CC=C1)=O)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: PERCENTYIELD 38.46%
YIELD: CALCULATEDPERCENTYIELD 3.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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